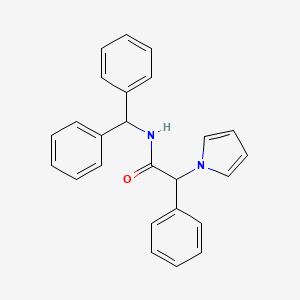

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c28-25(24(27-18-10-11-19-27)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,23-24H,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZRBXBEMASDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not well-documented in the available literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has garnered attention in scientific research due to its potential biological activity. Some of its applications include:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

N-benzhydryl-2-phenylacetamide: Lacks the pyrrole ring, which may result in different biological activity.

2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the benzhydryl group.

N-benzhydryl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the phenyl group.

Uniqueness

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both the benzhydryl and phenyl groups attached to the pyrrole ring

Biological Activity

N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of benzhydryl amine with 2-(1H-pyrrol-1-yl)acetic acid derivatives. The synthesis typically involves the following steps:

- Formation of the Pyrrole Ring : Pyrrole derivatives are synthesized via cyclization reactions involving suitable precursors.

- Amide Bond Formation : The benzhydryl group is introduced through an amide coupling reaction, which is crucial for imparting biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it showed moderate to good inhibition, particularly against Gram-positive bacteria. For example, it was evaluated alongside other compounds in a panel of tests, demonstrating effective inhibition of bacterial growth at specific concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HT29 (colon cancer) | 20 | Cell cycle arrest (G2/M phase) |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug development:

- Study on Antimicrobial Activity : A study published in Science.gov indicated that this compound showed promising results against antibiotic-resistant strains, marking it as a candidate for further development in antimicrobial therapies .

- Anticancer Research : Research published in PMC demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, making it a potential candidate for combination therapies in oncology .

Q & A

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Intermediate characterization via TLC or HPLC minimizes side products .

Which spectroscopic and chromatographic methods are most effective for characterizing the molecular structure and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., pyrrole protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98% is typical for biological assays) .

How can researchers design initial biological assays to evaluate the compound's potential therapeutic effects?

Q. Basic

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for COX-II or CDK2 inhibition, comparing activity to reference inhibitors (e.g., celecoxib) .

What experimental strategies are recommended to investigate the mechanism of action of this compound against specific enzymatic targets?

Q. Advanced

- Kinetic Studies : Measure enzyme inhibition (e.g., Kᵢ values) using Lineweaver-Burk plots to identify competitive/non-competitive binding .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding modes (SHELX software for refinement) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) and stoichiometry .

How can contradictory data regarding the compound's biological activity across different studies be systematically addressed?

Q. Advanced

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal Validation : Use complementary methods (e.g., Western blotting alongside enzymatic assays) to confirm target modulation .

- Meta-Analysis : Compare structural analogs to identify substituents influencing activity (e.g., chlorine vs. methoxy groups) .

What approaches are utilized to establish structure-activity relationships (SAR) for analogs of this compound?

Advanced

Methodology :

Analog Synthesis : Modify substituents (e.g., halogenation, alkyl chain variation) .

Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.

Computational Analysis : QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Q. Example SAR Table :

| Analog Substituent | Biological Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| N-(2-chlorobenzyl) | 1.2 µM (COX-II) | Enhanced inhibition vs. parent | |

| Cyclopropyl-thiadiazole | 0.8 µM (CDK2) | Improved receptor binding | |

| Methoxy-substituted | 5.4 µM (Antimicrobial) | Reduced cytotoxicity |

How can molecular docking and dynamics simulations be applied to predict the compound's binding modes with biological targets?

Q. Advanced

- Docking Software : AutoDock Vina or Schrödinger Glide to model ligand-receptor interactions (e.g., hydrogen bonds with catalytic residues) .

- Molecular Dynamics (MD) : GROMACS/NAMD simulations (10–100 ns) assess binding stability and conformational changes .

- Free Energy Calculations : MM-PBSA/GBSA estimate binding free energies (ΔG) for prioritization .

What methodologies are employed in crystallographic refinement to resolve the three-dimensional structure of this compound?

Q. Advanced

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100K .

- Structure Solution : SHELXT for phase problem resolution via direct methods .

- Refinement : SHELXL for least-squares optimization, incorporating anisotropic displacement parameters and hydrogen bonding networks .

- Validation : R-factor (<5%) and Ramachandran plots ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.